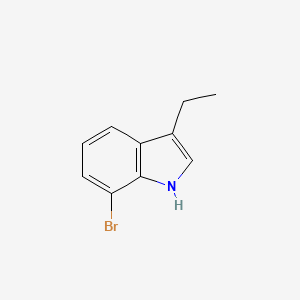

7-bromo-3-ethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFHURNGAWMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Functionalization of 7 Bromo 3 Ethyl 1h Indole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The inherent reactivity typically favors substitution at the C3 position. chim.it However, the presence of substituents can significantly alter this regioselectivity.

Influence of C7-Bromine and C3-Ethyl on Electrophilic Attack

In 7-bromo-3-ethyl-1H-indole, two key substituents dictate the pattern of electrophilic aromatic substitution. The C3-ethyl group is an electron-donating group, which further activates the pyrrole (B145914) ring towards electrophilic attack. Conversely, the bromine atom at the C7 position is an electron-withdrawing group, which deactivates the benzene (B151609) ring.

This electronic dichotomy reinforces the inherent preference for substitution on the pyrrole ring. With the C3 position already occupied by an ethyl group, electrophilic attack is directed primarily to the C2 position. chim.it The electron-rich nature of the pyrrole moiety, enhanced by the C3-ethyl group, makes the C2 position the most nucleophilic site for incoming electrophiles. For instance, in reactions like Vilsmeier-Haack formylation or cyanation, functionalization is expected to occur at the C2 position. mdpi.com

Regioselectivity Control in Further Functionalization

Controlling the site of further functionalization is a key challenge in indole chemistry. chim.it For this compound, the substitution pattern already provides a degree of inherent regiocontrol. Electrophilic substitutions will preferentially occur at the C2 position due to the electronic effects of the existing substituents.

However, chemists can exert further control through the strategic use of directing groups, particularly on the indole nitrogen. nih.govresearchgate.net By installing a suitable directing group on the N1 position, it is possible to direct metal catalysts to activate specific C-H bonds, overriding the inherent reactivity of the indole core. For example, bulky N-acyl or N-phosphinoyl groups have been shown to direct functionalization to the C7-position, though in the case of this compound, this position is already occupied. nih.govresearchgate.net More relevantly, other directing groups can facilitate functionalization at the less reactive C4, C5, and C6 positions of the benzene ring. chim.itrsc.orgnih.gov This strategy allows for the introduction of a wide range of functional groups with high regioselectivity, providing access to complex indole derivatives that would be difficult to synthesize otherwise.

Transition-Metal-Catalyzed Cross-Coupling Reactions at C7 and C3 Positions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indole derivatives are no exception. The bromine atom at the C7 position of this compound serves as a versatile handle for a variety of cross-coupling reactions.

Suzuki–Miyaura Cross-Coupling and Related Methodologies at the C7-Bromo Position

The C7-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki–Miyaura cross-coupling, which couples an organoboron compound with a halide, is a widely used method for this purpose. rsc.orgnih.govlmaleidykla.lt This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. lmaleidykla.lt In the context of this compound, a palladium catalyst can be used to couple the C7 position with various aryl or vinyl boronic acids, leading to the formation of C7-arylated or C7-vinylated indoles. rsc.orgnih.gov

Beyond the Suzuki–Miyaura reaction, other cross-coupling methodologies can also be employed at the C7-bromo position. These include:

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, providing access to C7-alkenylated indoles. chempedia.infoorganic-chemistry.orgacs.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, yielding C7-alkynylated indoles. nih.govarkat-usa.orgrsc.org

Buchwald-Hartwig Amination: This method allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine, leading to C7-aminoindole derivatives. ursinus.eduresearchgate.netnih.govlibretexts.org

These reactions are summarized in the table below:

| Reaction | Coupling Partner | Product | Catalyst System (Typical) |

| Suzuki–Miyaura | Organoboronic acid/ester | C7-Aryl/vinyl-indole | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) rsc.orgnih.gov |

| Heck | Alkene | C7-Alkenyl-indole | Pd catalyst (e.g., Pd(OAc)2), Base organic-chemistry.org |

| Sonogashira | Terminal Alkyne | C7-Alkynyl-indole | Pd catalyst, Cu(I) cocatalyst, Base nih.govarkat-usa.org |

| Buchwald-Hartwig | Amine | C7-Amino-indole | Pd catalyst, Ligand (e.g., dppf), Base (e.g., NaOtBu) nih.govlibretexts.org |

C-H Functionalization and Directed Alkylation at C7

More commonly, C-H functionalization strategies are employed at other positions on the indole ring. rsc.org As mentioned earlier, directing groups on the indole nitrogen can steer catalysts to specific C-H bonds. For instance, rhodium and iridium catalysts have been used to achieve C-H alkylation and arylation at various positions of the indole core. mdpi.comnih.gov While direct C-H functionalization at C7 is blocked by the bromine, these methods can be used to introduce substituents at C2, C4, C5, or C6, further diversifying the molecular architecture. chim.itnih.govmdpi.com

Arylation and Other Cross-Coupling Strategies at C3

The C3 position of the parent compound is substituted with an ethyl group, which precludes direct arylation at this site via traditional cross-coupling methods. However, the adjacent C2 position becomes a prime target for C-H functionalization. chim.it Due to the electronic influence of the C3-ethyl group and the inherent reactivity of the indole ring, the C2-H bond is activated and can participate in various transition-metal-catalyzed reactions.

Palladium, rhodium, and ruthenium-based catalysts have been successfully employed for the C2-arylation, C2-alkenylation, and C2-alkylation of 3-substituted indoles. mdpi.commdpi.combeilstein-journals.org These reactions often proceed with high regioselectivity, providing a straightforward route to 2,3-disubstituted indoles. For example, a palladium-catalyzed C-H arylation could introduce an aryl group at the C2 position of this compound, yielding a 2-aryl-7-bromo-3-ethyl-1H-indole derivative. chim.itmdpi.com This product could then undergo a second cross-coupling reaction at the C7-bromo position, allowing for the synthesis of highly complex, multi-substituted indole structures.

Derivatization Strategies via the Bromine and Ethyl Functionalities

The true synthetic potential of this compound is realized through the selective and sequential functionalization of its bromo and ethyl groups. This dual reactivity allows for a modular approach to building libraries of substituted indoles, which are prevalent motifs in pharmaceuticals and bioactive natural products. rsc.orgresearchgate.net

The bromine atom at the C7 position is a key functional handle for derivatization. Its presence enables a wide array of cross-coupling reactions, which are fundamental tools for forging new bonds in modern organic synthesis. sci-hub.se The C7 position of indoles, often challenging to functionalize directly via C-H activation due to the inherent reactivity of the C2 and C3 positions, becomes readily accessible through the C-Br bond. researchgate.netacs.org

Palladium- and iridium-catalyzed reactions are particularly prominent for these transformations. For instance, Suzuki-Miyaura coupling reactions, which pair the bromo-indole with various boronic acids or esters, allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C7 position. nih.gov Similarly, Sonogashira coupling with terminal alkynes provides access to C7-alkynylated indoles, which are valuable precursors for further cyclization reactions. rsc.org

A notable strategy involves the conversion of the C7-bromo group into a more versatile functional group, such as a boronic ester. Iridium-catalyzed C-H borylation has been demonstrated on C3-alkylindoles, and a similar transformation of the C7-bromo group via lithium-halogen exchange followed by reaction with a borate (B1201080) ester can prepare the indole-7-boronic ester. acs.org This intermediate is a stable and highly versatile building block for subsequent palladium-catalyzed cross-coupling reactions. acs.org This two-step sequence highlights a powerful method for diversifying the indole core.

| Reaction Type | Catalyst/Reagents | Product Description |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃, K₂CO₃), Aryl/Alkylboronic Acid | Forms a C-C bond, attaching an aryl or alkyl group at the C7 position. nih.gov |

| Sonogashira Coupling | Pd catalyst, CuI, Base, Terminal Alkyne | Forms a C-C triple bond, introducing an alkynyl group at the C7 position. rsc.org |

| Borylation | 1. n-BuLi or t-BuLi2. B(OR)₃ | Converts the C7-bromo group into a boronic ester (B(OR)₂), a versatile intermediate for further couplings. acs.org |

| Heck Coupling | Pd(OAc)₂, PPh₃, Base, Alkene | Forms a C-C bond, introducing a vinyl group at the C7 position. nih.gov |

While the C7-bromo group offers a site for cross-coupling, the C3-ethyl substituent provides a different set of opportunities for increasing molecular complexity. Direct functionalization of the ethyl group can be challenging, but it is often achieved by first introducing a reactive handle within the ethyl moiety.

A common strategy involves starting with or converting the C3-substituent to a 2-bromoethyl group. lookchem.com 3-(2-Bromoethyl)indole is a well-established intermediate where the terminal bromine atom is susceptible to nucleophilic substitution. lookchem.com This allows for the attachment of a wide range of nucleophiles, including amines, thiols, and alkoxides, to extend the side chain and introduce new functionalities. This approach has been used to synthesize N-(2-(3-indolyl)ethyl)aza-crown ethers and β-carboline derivatives. lookchem.com

Further modifications can include reactions on the ethyl group itself, although these are less common and often require specific substrate activation. Potential transformations could involve free-radical halogenation at the benzylic-like position or oxidation under specific conditions to introduce a carbonyl or hydroxyl group, thereby creating new points for diversification.

| Reaction Type | Precursor | Reagents | Product Description |

| Nucleophilic Substitution | 3-(2-Bromoethyl)indole | Amine, Thiol, or Alcohol Nucleophile | Extends the C3-side chain by attaching various functional groups. lookchem.com |

| Elimination | 3-(2-Bromoethyl)indole | Strong Base | Forms a 3-vinylindole, a reactive Michael acceptor. |

| Oxidation | 3-Ethylindole | Oxidizing Agent (e.g., DDQ, MnO₂) | Can potentially yield 3-acetylindole (B1664109) or other oxidized products. |

| Reductive Amination | 3-Acetylindole (from oxidation) | Amine, NaBH₄ | Converts a keto group on the side chain into an amine. rsc.org |

Cascade and Multicomponent Reaction Approaches

This compound is an ideal substrate for cascade and multicomponent reactions (MCRs), which are powerful strategies for rapidly building molecular complexity from simple starting materials in a single synthetic operation. rsc.orgresearchgate.net These reactions often create multiple bonds and stereocenters in a highly convergent and atom-economical fashion.

The indole nucleus is a privileged structure in many MCRs, and the presence of the 7-bromo substituent can be leveraged to create unique and complex polycyclic systems. rsc.orgrsc.org For example, cascade reactions that involve an initial functionalization at the indole nitrogen or C3-position can be followed by an intramolecular cyclization that engages the C7-position, often via the bromo-substituent.

A powerful example is the dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction. acs.org In this type of transformation, an indole tethered to another heterocycle can undergo alkylation at the C3 position, which triggers a dearomatization of the indole ring. The resulting intermediate can then undergo an intramolecular cyclization, such as an aza-Friedel-Crafts reaction, to form a complex, fused tetracyclic system. acs.org The presence of a bromo-substituent on the indole's benzene ring is well-tolerated in these cascades and remains available for post-cascade modifications. acs.org Photoredox-catalyzed radical cascades also represent a modern approach to constructing intricate indole alkaloid frameworks from functionalized indole precursors. aablocks.com

Beyond one-pot cascades, this compound is well-suited for sequential reaction strategies to generate libraries of diverse molecules. This approach involves the stepwise modification of the different reactive sites on the molecule, allowing for controlled and predictable diversification.

A typical sequence might begin with a palladium-catalyzed cross-coupling reaction at the C7-bromo position to install a desired substituent. nih.gov Following this initial modification, the focus can shift to other positions on the indole scaffold. For instance, the indole N-H can be alkylated, acylated, or sulfonylated. Subsequently, the C2 position, which is the second most nucleophilic site after C3, could be functionalized through directed metalation or other C-H activation strategies if the C3 position is blocked. acs.org Finally, the C3-ethyl group could be modified as described previously. This programmed, step-by-step approach allows chemists to systematically vary the substituents at multiple positions, leading to a high degree of molecular diversity from a single, versatile starting material.

Mechanistic Elucidation and Kinetic Studies

Reaction Mechanism Investigations of C-H Functionalization Processes

The direct functionalization of C-H bonds in indoles is a powerful strategy in synthetic organic chemistry. Mechanistic studies, often employing techniques like electrospray ionization mass spectrometry, have been crucial in understanding these processes. For instance, in the palladium-catalyzed oxidative coupling of indoles with acrylates, a dimeric palladium complex has been identified as a key intermediate, influencing the reaction's selectivity. acs.org The choice of catalyst, such as Pd(OAc)2 versus PdX2 (where X is a halogen), can dramatically alter the product distribution, leading to either 3-vinylindoles or β,β-diindolyl propionates. acs.org

Theoretical studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the regioselectivity of these reactions. For rhodium-catalyzed C7-functionalization of N-acyl indoles, calculations have shown that an additive like AgNTf2 plays a significant role in enhancing both reactivity and selectivity. rsc.org The preference for C7 functionalization in an unsubstituted N-acyl indole (B1671886) is attributed to the greater nucleophilicity of the C7 atom compared to the C2 atom, which facilitates the initial electrophilic attack by the rhodium center. rsc.orgrsc.org The process is believed to proceed through a concerted metalation/deprotonation (CMD) mechanism, involving a six-membered ring transition state. rsc.org

Furthermore, investigations into iridium-catalyzed C-H functionalization have revealed that both substrate-guided and base-controlled effects can invert the site selectivity between the C2 and C7 positions of N-acylindoles. nih.gov The bulkiness of the N-directing group and the electronic properties of carboxylate additives are key factors in determining the outcome. nih.govacs.org For example, a less bulky N-directing group can lead to a higher proportion of the C2-functionalized product. nih.gov

| Catalyst System | Reactants | Key Mechanistic Feature | Product(s) |

| Pd(OAc)₂ or PdX₂ | Indoles, Acrylates | Formation of a dimeric palladium complex | 3-Vinylindoles or β,β-Diindolyl propionates |

| Rhodium complex / AgNTf₂ | N-Acyl Indole | Enhanced reactivity and C7 selectivity due to additive | C7-functionalized N-acyl indole |

| Iridium(III) / Carboxylate additive | N-Acyl Indoles | Site selectivity controlled by directing group and base | C2- or C7-functionalized N-acyl indoles |

| Ruthenium porphyrin | Phenyl azide, Alkynes | C-H activation | Substituted indoles |

Bromination Pathway Analysis and Intermediates Characterization

The bromination of indoles is a classic electrophilic substitution reaction, and understanding its pathway is fundamental. For simple substituted indoles, the reaction with an oxidized bromine species typically involves an initial attack on the C2-C3 double bond. escholarship.org This leads to the formation of a bromonium intermediate, the subsequent rearrangement of which dictates the final product. escholarship.org For 3-substituted indoles, this often results in the formation of a 3-oxo derivative. escholarship.org

Computational studies on the direct bromination of substituted indoles in dimethylformamide (DMF) propose a two-step mechanism. researchgate.netresearcher.liferesearchgate.net The rate-determining step is the initial interaction where the lowest unoccupied molecular orbital (LUMO) of the bromine molecule overlaps with the highest occupied molecular orbital (HOMO) of the indole. researchgate.net This leads to the formation of transition states and intermediates whose Gibbs free energies can be calculated to map the reaction pathway. researchgate.netresearchgate.net

In the case of 2,3-dialkylindoles, the bromination can proceed via a stable, isolable 3-bromoindolenine intermediate, especially in the presence of a base like triethylamine. cdnsciencepub.com This intermediate is reactive and can undergo further transformations, such as migration of the bromine atom to the benzene (B151609) ring. clockss.org The nature of substituents at the 1- and 2-positions can influence the position of this migration. clockss.org

| Reactant | Brominating Agent | Key Intermediate | Primary Product Type |

| 3-Substituted Indoles | Vanadium Bromoperoxidase/H₂O₂/Br⁻ | Bromonium ion | 3-Oxo derivative escholarship.org |

| Substituted Indoles | Br₂ in DMF | HOMO-LUMO overlap complex | Brominated indole researchgate.netresearcher.liferesearchgate.net |

| 2,3-Dimethylindole | N-Bromosuccinimide (NBS) | 3-Bromo-2,3-dimethylindolenine | 2-Bromoindole or Oxindole clockss.org |

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the indole ring profoundly impact the kinetics and selectivity of its reactions. Both electronic and steric effects play significant roles. rsc.org In general, electron-withdrawing groups on the indole nucleus tend to decrease reactivity towards electrophiles, resulting in lower product yields. rsc.org Conversely, electron-donating groups can enhance reactivity. rsc.orgrsc.org

In the context of C-H functionalization, the electronic nature of substituents can dictate regioselectivity. For instance, in the rhodium-catalyzed functionalization of 6-substituted N-acyl indoles, a CF₃ group at the 6-position favors the formation of the 2-olefination product due to steric effects in the transition state leading to the C7 product. rsc.org Similarly, in Friedel-Crafts reactions, the electronic properties of substituents on the reacting partners influence the reaction efficiency. rsc.orgnih.gov

Kinetic studies on the direct bromination of indoles have established a linear correlation between the electron-withdrawing power of a substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net The rate of bromination decreases with increasing electron-withdrawing strength of the substituent. researchgate.net For example, the reactivity order for substituents at the C5 position was found to be -OCH₃ > -CH₃ > -H > -Cl > -Br > -COCH₃ > -COOH > -CN. researchgate.net Steric hindrance is also a critical factor; for instance, bulky substituents at the C2-position of indole can impede reactions. rsc.orgnih.gov

| Reaction Type | Substituent Effect | Impact on Reactivity/Selectivity |

| C-H Functionalization | Electron-withdrawing groups on indole | Decreased reactivity rsc.org |

| C-H Functionalization | Bulky N-directing groups | Influences C2/C7 selectivity nih.gov |

| Bromination | Electron-withdrawing groups on indole | Decreased reaction rate researchgate.net |

| Friedel-Crafts Alkylation | Electron-donating groups on aldehyde | Increased product yield rsc.org |

| Azo Coupling | Electron-withdrawing groups on diazonium salt | Enhanced reaction rate cdnsciencepub.com |

Radical and Ionic Pathways in Indole Reactivity

Indole and its derivatives can react through both radical and ionic pathways, depending on the reaction conditions and reagents. The traditional electrophilic substitution reactions, such as bromination, proceed through an ionic mechanism involving the attack of an electrophile on the electron-rich indole ring. wikipedia.org The C3 position is generally the most nucleophilic and therefore the most common site of attack. wikipedia.org

However, under certain conditions, radical pathways can be initiated. For example, the atmospheric oxidation of indole by hydroxyl (•OH) or chlorine (•Cl) radicals can proceed via addition or H-abstraction pathways. copernicus.org The reaction with •OH is dominated by radical addition, while both addition and H-abstraction are significant for the reaction with •Cl. copernicus.org The resulting indole radicals can then react with molecular oxygen to form peroxy radicals, leading to a variety of oxidation products. copernicus.orgcopernicus.org

Reductive activation of N-arylindoles using reagents like triethylsilane and potassium tert-butoxide can lead to the formation of indole radical anions. rsc.org These radical anions can then undergo fragmentation and rearrangement. rsc.org Furthermore, photoredox catalysis can initiate radical generation from indole substrates. For instance, the oxidation of an indole can produce a radical cation, which then deprotonates to form a benzylic radical, enabling subsequent cross-coupling reactions. rsc.org The formation of electron donor-acceptor (EDA) complexes between indoles and other molecules can also facilitate radical generation upon irradiation with visible light, leading to C-N bond formation without the need for a photocatalyst. bohrium.com

| Reaction | Pathway Type | Key Intermediate(s) |

| Electrophilic Bromination | Ionic | Bromonium ion, σ-complex |

| Atmospheric Oxidation by •OH/•Cl | Radical | Indole radical, Peroxy radicals copernicus.orgcopernicus.org |

| Reductive Rearrangement | Radical | Indole radical anion rsc.org |

| Photoredox-Catalyzed C-H Functionalization | Radical | Indole radical cation, Benzylic radical rsc.org |

| Visible Light-Induced Amination | Radical | Electron Donor-Acceptor (EDA) complex, Indole radical cation bohrium.com |

| FeCl₃-Catalyzed C-N Coupling | Radical | Pyrazole (B372694) N-radical acs.org |

Theoretical and Computational Chemistry of 7 Bromo 3 Ethyl 1h Indole

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of organic molecules, including indole (B1671886) derivatives. chemrxiv.orgtandfonline.comfigshare.com By calculating the electron density, DFT methods can provide detailed insights into the molecule's structure, stability, and electronic characteristics.

For 7-bromo-3-ethyl-1H-indole, DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms. These calculations have been successfully used to predict the structural parameters of related bromoindole derivatives, showing good agreement with experimental data from techniques like X-ray crystallography. mdpi.com

HOMO-LUMO Gap Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. wuxibiology.com

In substituted indoles, the distribution and energy of these orbitals are significantly influenced by the nature and position of the substituents. nih.govchemrxiv.org For this compound, the following characteristics are anticipated:

HOMO: The HOMO is generally distributed across the π-system of the indole ring. In many indole derivatives, the HOMO is primarily localized on the indole framework. mdpi.com The electron-donating nature of the ethyl group at the C3 position is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is also typically associated with the π-system. The presence of the electronegative bromine atom at the C7 position is expected to lower the LUMO energy level.

HOMO-LUMO Gap: The combination of a HOMO-destabilizing ethyl group and a LUMO-stabilizing bromo group would likely result in a reduced HOMO-LUMO gap compared to unsubstituted indole. A smaller energy gap suggests that the molecule can be excited with less energy, influencing its optical properties and increasing its chemical reactivity. mdpi.comwuxibiology.com Studies on other substituted indoles have shown that substituents can significantly alter this gap; for instance, a bathochromic (red) shift in the absorption spectrum is often observed with increasing substitution, which corresponds to a smaller HOMO-LUMO gap. chemrxiv.orgchemrxiv.org

A hypothetical representation of the HOMO-LUMO energies for this compound compared to related structures is presented below.

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Indole | ~ -5.5 | ~ -0.5 | ~ 5.0 |

| 3-ethyl-1H-indole | ~ -5.3 | ~ -0.4 | ~ 4.9 |

| 7-bromo-1H-indole | ~ -5.6 | ~ -0.8 | ~ 4.8 |

| This compound | ~ -5.4 | ~ -0.7 | ~ 4.7 |

Note: These are illustrative values based on general trends observed in substituted indoles and are not from direct experimental or computational results for this compound.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. arxiv.org The MEP is mapped onto the molecule's surface, with red indicating negative potential (high electron density) and blue indicating positive potential (low electron density). researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential: A region of high electron density (red) is anticipated around the pyrrole (B145914) nitrogen and the C2-C3 double bond, which is characteristic of the indole nucleus. acs.orgnih.gov This region is a likely site for electrophilic attack.

Positive Potential: A region of positive potential (blue) is expected around the N-H proton, making it a potential hydrogen bond donor. nih.gov

Prediction of Reactivity and Regioselectivity through Computational Modeling

Computational modeling is instrumental in predicting the reactivity and regioselectivity of chemical reactions, saving time and resources compared to purely experimental approaches. umn.edu By calculating the energies of reactants, products, and transition states, a detailed picture of the reaction landscape can be formed.

Computational Studies of Transition States and Activation Energies

To predict the outcome of a reaction involving this compound, computational chemists would model the potential reaction pathways. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies. The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate.

DFT calculations have been successfully used to elucidate complex reaction mechanisms for indole functionalization, such as rhodium-catalyzed C-H insertion and palladium-catalyzed arylation. acs.orgnsf.gov These studies show that the preferred reaction pathway can be determined by comparing the activation energies of competing transition states. For instance, in some catalytic cycles, the regioselectivity is governed by subtle differences in steric hindrance and electronic interactions within the transition state structures. acs.org

Bromination and Ethylation Site Prediction

The existing substituents on the this compound ring will direct further functionalization.

Further Bromination: The indole ring is highly activated towards electrophilic substitution. The most nucleophilic position on the unsubstituted indole ring is C3. Since this position is already occupied by an ethyl group, the next most likely site for electrophilic attack is typically the C2 position. However, the presence of the bromo group at C7 and the ethyl group at C3 will modulate the reactivity of the remaining positions (C2, C4, C5, C6). Computational studies on the bromination of N-sulfonated indole have shown that the activation energy for substitution at the C5 position can be significantly lower than at the C3 position, highlighting the strong directing effects of substituents. For this compound, a detailed computational analysis would be required to definitively predict the regioselectivity of a second bromination, weighing the activating effect of the pyrrole ring against the deactivating effect of the existing bromine.

Further Ethylation (or Alkylation): Similar to bromination, electrophilic alkylation would likely be directed to the most nucleophilic available position on the ring. Computational studies on the alkylation of indoles have been used to understand ligand-controlled regiodivergence, where different catalyst-ligand combinations can steer the alkyl group to either the N1 or C3 position. mit.edu For this compound, with the C3 position blocked, N1 and C2 would be the primary competing sites for further alkylation. The outcome would depend on the specific reaction conditions and the nature of the alkylating agent.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological activity and material properties. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For this compound, the primary source of conformational flexibility is the rotation of the ethyl group attached to the C3 position. While rotation around the C3-C(ethyl) bond is expected to have a relatively low energy barrier, certain staggered conformations will be energetically preferred to minimize steric clashes with the C2-H and C4-H bonds of the indole ring. Computational methods, such as molecular mechanics or DFT, can be used to calculate the potential energy surface for this rotation and identify the minimum energy conformers. nih.govcore.ac.uk

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. MD simulations model the movement of atoms over time, offering a view of the molecule's flexibility, solvent interactions, and the time-averaged populations of different conformations. While specific MD studies on this compound are unavailable, such methods are routinely applied to understand the behavior of complex indole derivatives.

Stability of Different Conformers and Isomers

The conformational landscape of this compound is determined by the orientation of the ethyl group at the C3 position and the potential for different isomeric forms. Due to the free rotation around the single bond connecting the ethyl group to the indole ring, multiple conformers can exist. The stability of these conformers is primarily influenced by steric hindrance and subtle electronic effects.

Computational studies on similar 3-substituted indoles suggest that the ethyl group will preferentially adopt a conformation that minimizes steric clash with the adjacent C2 and C4 positions of the indole ring. The lowest energy conformer is likely one where the ethyl group is oriented away from the plane of the indole ring.

A theoretical analysis of related bromo-substituted indole derivatives can provide a predictive framework for the stability of this compound conformers. Density Functional Theory (DFT) calculations are a common method to predict the geometries and relative energies of different conformers. ajchem-a.com

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kJ/mol) |

| Anti-periplanar | ~180° | 0 (most stable) |

| Syn-periplanar | ~0° | 5-10 |

| Gauche | ~±60° | 2-5 |

Note: This table is a hypothetical representation based on typical rotational barriers for ethyl groups attached to aromatic systems and is intended for illustrative purposes.

Intermolecular Interactions in Condensed Phases

In the solid state, the intermolecular interactions of this compound are expected to be dominated by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. These interactions dictate the crystal packing and ultimately influence the material's physical properties.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. In the condensed phase, it is highly likely to form N-H···π interactions with the electron-rich π-system of an adjacent indole ring or N-H···Br hydrogen bonds. In the crystal structure of the related compound 7-Bromo-1H-indole-2,3-dione, molecules form dimers through N—H⋯O hydrogen bonds. researchgate.net While this compound lacks a carbonyl oxygen, the principle of hydrogen bonding from the N-H group remains central.

Halogen Bonding: The bromine atom at the C7 position can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules. Close Br⋯O contacts have been observed in the crystal structure of 7-Bromo-1H-indole-2,3-dione, linking molecular dimers into infinite chains. researchgate.net Similar Br⋯N or Br⋯π interactions could be anticipated for this compound.

Table 2: Summary of Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | N-H | N, Br, or π-system of adjacent molecule | 2.8 - 3.5 | Primary directional interaction |

| Halogen Bonding | C-Br | N, Br, or π-system of adjacent molecule | 3.0 - 3.5 | Directional, contributes to packing |

| π-π Stacking | Indole Ring | Indole Ring | 3.3 - 3.8 | Stabilizes layered structures |

| Van der Waals | All atoms | All atoms | > 3.5 | Non-directional, space-filling |

Note: The data in this table is predictive and based on crystallographic data of analogous bromo-indole compounds.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., advanced NMR pulse sequences, high-resolution MS)

High-resolution spectroscopic methods are indispensable for the initial structural confirmation of newly synthesized molecules like 7-bromo-3-ethyl-1H-indole. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments, from simple one-dimensional (1D) ¹H and ¹³C spectra to more complex two-dimensional (2D) techniques, would be utilized for complete structural assignment. nih.govresearchgate.net

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For instance, the spectrum of 3-ethyl-1H-indole shows characteristic signals for the ethyl group and the indole (B1671886) ring protons and carbons. orgsyn.org The introduction of a bromine atom at the C-7 position is expected to induce notable downfield shifts for adjacent protons and carbons due to its electron-withdrawing inductive effect. scielo.org.za

Advanced 2D NMR pulse sequences are critical for assembling the molecular puzzle. ipb.ptnumberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the ethyl group (CH₂-CH₃) and the coupling between the aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the entire molecular structure by connecting fragments. For example, it would show correlations from the ethyl group's methylene (B1212753) protons (H-8) to the indole carbons C-2 and C-3, and from the aromatic protons (e.g., H-6) to the bromine-bearing carbon (C-7), confirming the substituent positions.

Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (NH) | ~8.2 (br s) | - | C-2, C-3, C-7a |

| 2 | ~7.2 (s) | ~123.5 | C-3, C-3a, C-7a |

| 3 | - | ~119.5 | - |

| 3a | - | ~128.5 | - |

| 4 | ~7.5 (d) | ~121.0 | C-3a, C-5, C-6, C-7a |

| 5 | ~7.0 (t) | ~122.5 | C-3a, C-4, C-6, C-7 |

| 6 | ~7.3 (d) | ~124.5 | C-4, C-5, C-7, C-7a |

| 7 | - | ~105.0 | - |

| 7a | - | ~135.5 | - |

| 8 (-CH₂-) | ~2.8 (q) | ~18.5 | C-2, C-3, C-9 |

| 9 (-CH₃) | ~1.4 (t) | ~14.5 | C-8 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₀BrN), the molecular ion peak would appear as a characteristic doublet with an approximate 1:1 intensity ratio, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). scielo.org.za

Electron Impact (EI) mass spectrometry would likely lead to predictable fragmentation patterns that further support the proposed structure. wikipedia.orgscirp.org Key fragmentation pathways would be expected to include:

Benzylic cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation, resulting in a fragment at [M-15]⁺.

Loss of the ethyl group: Cleavage of the C3-C8 bond to lose an ethyl radical (•CH₂CH₃), yielding a fragment at [M-29]⁺.

Loss of HBr: Elimination of hydrogen bromide, leading to a fragment at [M-80/82]⁺.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Description |

| [C₁₀H₁₀⁷⁹BrN]⁺ | 223.0048 | Molecular Ion (M⁺) |

| [C₁₀H₁₀⁸¹BrN]⁺ | 224.9927 | Molecular Ion (M⁺) |

| [C₉H₇⁷⁹BrN]⁺ | 207.9813 | [M-CH₃]⁺ |

| [C₈H₆⁷⁹BrN]⁺ | 194.9734 | [M-C₂H₅]⁺ |

| [C₁₀H₉N]⁺ | 143.0735 | [M-Br]⁺ |

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS method development)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of indole derivatives. nih.govnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be developed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. mdpi.com

Method development would involve optimizing several parameters to achieve good resolution and peak shape: acs.org

Column: A C18 or C8 column is typically effective for separating indole compounds. mdpi.commostwiedzy.pl

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is common. Adding a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of the indole nitrogen. acs.orgmostwiedzy.pl

Detector: A Diode Array Detector (DAD) or UV detector would be used, set to a wavelength where the indole chromophore absorbs strongly, typically around 280 nm. mostwiedzy.pl

Once developed, the method is validated to ensure its accuracy, precision, linearity, and robustness for reliable purity assessment. nih.gov

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Hypothetical Retention Time | ~7.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. nih.govmdpi.com The compound is vaporized and separated based on its boiling point and interactions with a capillary column before being detected by a mass spectrometer. A common column choice for this type of analysis is a nonpolar HP-5MS or equivalent. The mass spectrometer provides both quantitative data and structural information on the main peak as well as any separated impurities, aiding in their identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a detailed picture of molecular connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. researchgate.netresearchgate.net This technique involves irradiating a suitable single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis provides a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined. mdpi.com This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the substitution pattern and conformation of the molecule. mdpi.com For this compound, an X-ray structure would definitively confirm the placement of the bromine atom at C-7 and the ethyl group at C-3, leaving no structural ambiguity. Furthermore, it reveals intermolecular interactions in the solid state, such as hydrogen bonding involving the indole N-H group and potential π-stacking between indole rings. mdpi.comacs.org

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₀BrN |

| Formula Weight | 224.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| β (°) ** | ~105.0 |

| Volume (ų) | ~965 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) ** | ~1.54 |

| R-factor | < 0.05 |

Prospective Applications and Future Research Directions

Role as a Key Intermediate in Complex Organic Synthesis (Non-Biological Targets)

The strategic placement of a halogen on the indole (B1671886) ring is a well-established method for enabling further molecular elaboration. The bromine atom in 7-bromo-3-ethyl-1H-indole serves as a versatile synthetic handle, facilitating a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This capability positions the compound as a valuable precursor for creating intricate molecular frameworks.

Precursor for Advanced Heterocyclic Systems

The 7-bromoindole (B1273607) core is a powerful starting point for constructing fused and complex heterocyclic systems through various synthetic strategies, including palladium-catalyzed cyclizations and cycloaddition reactions.

One prominent application is in the synthesis of carbazoles, a class of tricyclic aromatic compounds known for their utility as building blocks in synthetic chemistry. metu.edu.tr Research has demonstrated that 7-bromo-indole derivatives can be converted into dienes, which then undergo Diels-Alder reactions with dienophiles like N-substituted maleimides to form the carbazole (B46965) skeleton. metu.edu.tr This transformation highlights a pathway where this compound could serve as the foundational indole unit for producing functionalized carbazoles.

Furthermore, intramolecular cyclization offers a direct route to novel ring systems. Studies on related compounds, such as ethyl indole-2-carboxylate (B1230498) derivatives, have shown that a radical generated at the C-7 position (from a 7-bromo precursor) can cyclize onto an N-allyl group. mdpi.com This 6-endo-trig cyclization process provides an entry into the core structures of complex molecules like duocarmycin analogues. mdpi.com The stability of the C3-ethyl group in this compound makes it an ideal candidate for similar radical-mediated cyclizations, allowing for the construction of unique polycyclic frameworks.

Building Block for Natural Product Analogs (excluding therapeutic use discussion)

The indole nucleus is a ubiquitous feature in a vast number of natural products, particularly alkaloids. rsc.org The functionalization of this core structure is crucial for the total synthesis of these complex molecules and for the creation of their non-natural analogs to explore structure-activity relationships. The this compound scaffold is well-suited for this purpose.

Palladium-catalyzed reactions are instrumental in building the complex architecture of many natural products. rsc.org The bromine atom at the C7 position of the indole allows for the application of powerful cross-coupling methodologies like the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govnih.govd-nb.inforesearchgate.net For instance, the Suzuki cross-coupling reaction of 7-bromoindazoles (bioisosteres of indoles) with various boronic acids has been successfully used to generate C7-arylated products, demonstrating the feasibility of this approach for C7-functionalization. semanticscholar.org This suggests that this compound could be similarly coupled with a wide range of partners to build analogs of natural products like hyellazole (B1251194) or to construct key intermediates for alkaloids of the aspidosperma family. rsc.orgacs.org

The synthesis of duocarmycin analogues through radical cyclization of 7-bromo-indole precursors further underscores the potential of this compound as a key building block for complex, non-therapeutically targeted natural product analogs. mdpi.com

Potential in Materials Science and Polymer Chemistry

The unique electronic properties of the indole ring have led to its incorporation into a range of advanced materials. The ability to functionalize this compound through its bromine handle makes it a promising candidate for the development of novel polymers and materials with tailored properties.

Monomer for Functional Polymers and Copolymers

Conducting polymers derived from heterocyclic monomers have attracted significant attention for their applications in electronics. Polyindoles, in particular, are noted for their electrochemical and optical properties. sci-hub.st Research has shown that bromo-substituted indoles, such as 5-bromoindole, can be polymerized electrochemically to form conducting thin films. acs.org

Moreover, transition metal-catalyzed polycondensation reactions provide a powerful route to well-defined conjugated polymers. It has been demonstrated that carbazolyl-indole comonomers can be synthesized via Stille coupling between a bromo-indole and a stannylated carbazole. nih.gov These comonomers can then be electropolymerized to yield copolymers with tunable electronic properties. nih.gov Given these precedents, this compound could foreseeably be used as a monomer in similar polymerization reactions, such as Suzuki or Stille polycondensation, to produce novel polyindoles. The ethyl group at the C3 position would enhance the solubility of the resulting polymer, a crucial factor for processability in materials applications.

Ligand Precursor for Catalysis Research

Indole derivatives can also serve as ligands for transition metal complexes, which in turn can function as catalysts for various organic transformations. The synthesis of pyrazolyl-indolyl ligands from 7-bromoindole has been reported. mdpi.com In this process, a Buchwald-Hartwig-type amination is used to couple pyrazole (B372694) with the 7-position of the indole ring. mdpi.comnih.gov The resulting bidentate N,N-ligand can then be complexed with metals like magnesium. These magnesium pyrazolyl-indolyl complexes have been shown to act as effective catalysts for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. mdpi.com This provides a clear pathway for this compound to be utilized as a precursor for a new class of specialized polymerization catalysts.

Components in Optoelectronic Materials

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), is a rapidly advancing field. Carbazoles and their derivatives are widely used in these technologies as hole-transporting materials due to their favorable charge transport properties and wide band gaps. metu.edu.tr As previously discussed, 7-bromo-indole derivatives serve as key precursors for the synthesis of functionalized carbazoles via methods like the Diels-Alder reaction. metu.edu.tr The photophysical properties of these resulting carbazoles can be investigated for their potential use in devices like OLEDs and solar cells. metu.edu.tr

Furthermore, conjugated polymers incorporating indole and carbazole units have been synthesized and shown to possess promising optoelectronic properties. nih.gov The synthesis of comonomers like 7-[3-carbazolyl] indole, derived from 7-bromoindole, and their subsequent polymerization yields materials with low oxidation potentials and tunable optical band gaps, making them suitable for electronic applications. nih.gov Therefore, this compound stands as a valuable building block for creating both small-molecule and polymeric materials targeted for the optoelectronics industry. mdpi.comuchicago.edunih.gov

Development of Novel Synthetic Methodologies Utilizing its Unique Substitution Pattern

The strategic placement of a bromine atom at the 7-position and an ethyl group at the 3-position of the indole ring endows This compound with a unique chemical reactivity profile that could be exploited for the development of novel synthetic methodologies.

The presence of the C7-bromo substituent is particularly significant. Halogenated indoles are valuable precursors in a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 7-position. The development of new, efficient, and regioselective cross-coupling protocols specifically tailored for the this compound scaffold could provide access to a diverse library of novel compounds.

Furthermore, the ethyl group at the 3-position, while seemingly simple, influences the electronic properties of the indole ring and can direct further functionalization. Research into the selective activation of the C-H bonds of the ethyl group or the indole nucleus in the presence of the C7-bromo substituent could lead to innovative synthetic transformations. For instance, late-stage functionalization techniques could be developed to introduce additional complexity to the molecule without the need for de novo synthesis.

The interplay between the 7-bromo and 3-ethyl groups could also be harnessed in one-pot or tandem reaction sequences. A synthetic strategy could involve an initial cross-coupling reaction at the C7-position, followed by a directed functionalization at another position on the indole ring, guided by the steric and electronic influence of the 3-ethyl group. The exploration of such sequential reactions would represent a significant advancement in the synthetic chemist's toolbox for creating complex indole derivatives.

Interdisciplinary Research Frontiers (e.g., supramolecular chemistry, host-guest chemistry)

The unique structural features of This compound make it an attractive candidate for exploration in interdisciplinary fields such as supramolecular and host-guest chemistry.

In supramolecular chemistry, the indole ring is known to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding (via the N-H group), and halogen bonding (via the bromine atom). The specific geometry of this compound could lead to the formation of well-defined self-assembled structures, such as liquid crystals, gels, or crystalline co-crystals with unique photophysical or electronic properties. Research in this area would involve studying the self-assembly behavior of this molecule in different solvents and in the presence of other complementary molecules.

In the realm of host-guest chemistry, the indole scaffold can act as a component of a larger host molecule designed to bind specific guest molecules. The this compound unit could be incorporated into macrocycles or other pre-organized architectures. The bromine atom could serve as a site for further elaboration to construct the host framework or act as a halogen bond donor to interact with electron-rich guests. The ethyl group at the 3-position could help define the shape and size of the binding cavity. A tryptophan-analog host has been synthesized that demonstrates interactions with ammonium (B1175870) ions in water, highlighting the potential of indole-based hosts. uvic.ca The development of hosts based on this compound could lead to new sensors for anions or cations, or novel systems for drug delivery or catalysis.

The exploration of this compound at the interface of chemistry and materials science could also yield novel organic electronic materials. Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties conferred by the bromo and ethyl substituents in this compound could be fine-tuned through synthetic modification to create materials with desirable charge-transport and photophysical characteristics.

Conclusion and Outlook on 7 Bromo 3 Ethyl 1h Indole Research

Summary of Key Achievements in Synthesis and Reactivity

While a dedicated, published synthesis for 7-bromo-3-ethyl-1H-indole is not prominent in the literature, its construction can be envisioned through several established and reliable synthetic strategies, underscoring the achievements in indole (B1671886) chemistry.

Key Synthetic Achievements:

A primary and classical route for constructing the indole scaffold is the Fischer Indole Synthesis . thieme-connect.comambeed.com This method would involve the acid-catalyzed cyclization of (2-bromophenyl)hydrazine with butanal. ambeed.com The Fischer synthesis remains one of the most widely used methods for preparing indoles, though it can sometimes be limited by the need for harsh acidic conditions and issues with regioselectivity in complex substrates. thieme-connect.comresearchgate.net

Alternatively, the synthesis can be approached by functionalizing the pre-formed 7-bromoindole (B1273607) scaffold, which is commercially available. chemimpex.comfishersci.comcymitquimica.com The C3-alkylation of indoles is a cornerstone of indole chemistry. researchgate.net This could be achieved via:

Friedel-Crafts Acylation followed by Reduction: A two-step sequence involving the acylation of 7-bromoindole with an acetylating agent to form 3-acetyl-7-bromoindole, followed by reduction of the ketone to yield the ethyl group.

Direct Alkylation: Modern methods have enabled the direct C3-alkylation of indoles. This includes the "borrowing hydrogen" methodology, where an inexpensive nickel catalyst facilitates the reaction of indoles with alcohols like ethanol (B145695). rsc.org Another metal-free approach uses a B(C₆F₅)₃ catalyst to activate amine-based alkylating agents for direct C3-alkylation, a process that avoids common side reactions like N-alkylation. nih.govacs.org

Lithiation and Electrophilic Quench: A versatile method involves the protection of the indole nitrogen (e.g., with a tert-butyldimethylsilyl group), followed by bromination at C3, lithium-halogen exchange, and subsequent reaction with an electrophile like ethyl iodide. orgsyn.org

Key Reactivity Insights:

The reactivity of this compound is dictated by the interplay of its functional groups.

The Indole Nucleus: The indole ring is electron-rich, making it susceptible to electrophilic attack. bhu.ac.in With the most reactive C3 position occupied by an ethyl group, further electrophilic substitution would be directed to the less reactive C2 position or the benzene (B151609) ring. The nitrogen proton can be removed by a base, allowing for N-alkylation or N-acylation. organic-chemistry.org

The C7-Bromo Substituent: The bromine atom at the 7-position is a highly versatile functional handle. chemimpex.com It provides a reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. chim.itcore.ac.uk This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups, making the parent compound a valuable intermediate for creating diverse molecular libraries. nih.govacs.org The bromine can also participate in radical cyclization reactions. lookchem.com

The combination of the stable C3-ethyl group and the reactive C7-bromo handle makes this compound a robust and versatile building block for more complex molecular architectures.

Identification of Remaining Challenges and Unexplored Avenues

Despite significant progress, research on substituted indoles like this compound faces several challenges.

Regioselectivity: The selective functionalization of the indole ring remains a primary challenge for synthetic chemists. thieme-connect.comnih.gov Indole has multiple potential reaction sites, and controlling reactions to occur at a single desired position, especially on the benzene ring portion (C4, C5, C6, C7), often requires multi-step sequences involving protecting groups or the use of specialized directing-group strategies. acs.orgnih.gov The direct and selective functionalization of the C4 position, for instance, is notoriously difficult. acs.org

Atom and Step Economy: The synthesis of polysubstituted indoles often involves lengthy routes that are not efficient. mdpi.com Developing novel one-pot or tandem reactions that construct the substituted indole core in a single, streamlined process is a major goal. researchgate.net Transition metal-catalyzed C-H activation/functionalization has emerged as a powerful strategy to improve step economy, but developing catalysts that can selectively functionalize a specific C-H bond in the presence of others is an ongoing area of intense research. thieme-connect.comsioc-journal.cn

Unexplored Chemical Space: For this compound specifically, its unique chemical properties are largely unexplored. The steric and electronic influence of the C3-ethyl group on the reactivity of the C7-bromo position in cross-coupling reactions has not been systematically studied. Furthermore, the biological activities of this specific compound and its derivatives are a virtually uncharted territory. sci-hub.se

Future Prospects for Fundamental and Applied Research in the Field of Substituted Indoles

The future of research on substituted indoles is bright, with vast potential in both fundamental and applied sciences. Indole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. sci-hub.seresearchgate.net

Fundamental Research: A major thrust in fundamental research will be the continued development of novel synthetic methodologies. This includes advancing C-H functionalization techniques to allow for the precise, late-stage modification of complex indole cores. nih.govsioc-journal.cn The use of sustainable and green chemistry principles, such as catalysis in aqueous media or electrocatalysis, will become increasingly important. organic-chemistry.orgresearchgate.net Further exploration of the unique reactivity of variously substituted indoles will continue to provide new tools for organic synthesis.

Applied Research (Medicinal Chemistry): In medicinal chemistry, substituted indoles will remain a cornerstone of drug discovery programs. mdpi.com They are key components in molecules targeting cancer, microbial infections, and neurological disorders. researchgate.net Compounds like this compound can serve as valuable starting points for creating libraries of novel compounds for high-throughput screening. The C7-bromo group is an ideal anchor point for diversification, allowing chemists to rapidly generate a wide array of analogues to probe structure-activity relationships (SAR). nih.govsci-hub.se

Applied Research (Materials Science): The unique electronic properties of the indole ring mean that its derivatives have applications in materials science, including as organic semiconductors and functional dyes. thieme-connect.com Future research will likely explore how different substitution patterns on the indole ring, such as in this compound, can be used to tune the optical and electronic properties of these materials for advanced applications.

Q & A

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.